molecular formula C20H28N4 B12601219 (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine CAS No. 628298-01-1

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine

Katalognummer: B12601219
CAS-Nummer: 628298-01-1
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: UQDMGKOUFWZGSA-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and biology. Its unique structure, featuring two aminophenyl groups attached to a cyclohexane ring, makes it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzylamine derivatives under specific conditions. The reaction is often catalyzed by transition metals and requires precise control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for producing enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its unique structure allows for the exploration of new drug candidates and biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Wirkmechanismus

The mechanism of action of (1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminophenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-N~1~,N~2~-Bis[(2-hydroxyphenyl)methyl]cyclohexane-1,2-diamine: Similar structure but with hydroxy groups instead of amino groups.

    (1R,2R)-N~1~,N~2~-Bis[(2-methylphenyl)methyl]cyclohexane-1,2-diamine: Similar structure but with methyl groups instead of amino groups.

Uniqueness

(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of aminophenyl groups

Eigenschaften

CAS-Nummer

628298-01-1

Molekularformel

C20H28N4

Molekulargewicht

324.5 g/mol

IUPAC-Name

(1R,2R)-1-N,2-N-bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine

InChI

InChI=1S/C20H28N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-4,7-10,19-20,23-24H,5-6,11-14,21-22H2/t19-,20-/m1/s1

InChI-Schlüssel

UQDMGKOUFWZGSA-WOJBJXKFSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N

Kanonische SMILES

C1CCC(C(C1)NCC2=CC=CC=C2N)NCC3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.